Antimicrobial agent-38

Antimicrobial Resistance MRSA Thymidine Kinase Inhibition

Antimicrobial Agent-38 (WAY-320951) uniquely restores SXT efficacy against MRSA in high-thymidine conditions via TK inhibition. It is the sole validated tool for studying adjuvant therapies in thymidine-rich infection models, as it was specifically optimized for this mechanism. Avoid nucleoside analogs; this non-nucleoside chemotype ensures precise target engagement without confounding salvage pathway interference. Essential for reliable, publication-ready results.

Molecular Formula C14H11N3O4S
Molecular Weight 317.32 g/mol
Cat. No. B10801804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-38
Molecular FormulaC14H11N3O4S
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C14H11N3O4S/c18-9-4-3-8(6-10(9)19)11(20)7-22-14-15-13(16-17-14)12-2-1-5-21-12/h1-6,18-19H,7H2,(H,15,16,17)
InChIKeyYSRCAUJGAQEAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Antimicrobial Agent-38 (WAY-320951) – A Non-Nucleoside Thymidine Kinase Inhibitor for MRSA Research


Antimicrobial Agent-38 (also designated WAY-320951, CAS 430444-03-4) is a synthetic, non-nucleoside small molecule that functions as a potent inhibitor of bacterial thymidine kinase (TK) [1]. It was discovered via a multistep virtual screening protocol designed to identify compounds capable of restoring the antimicrobial activity of trimethoprim/sulfamethoxazole (SXT) in the presence of thymidine [1]. The compound exhibits substantial antimicrobial activity against both methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 700699 and the non-resistant strain ATCC 29213 when used in combination with SXT and thymidine [1].

Procurement Risk Alert: Why Generic Thymidine Kinase Inhibitors Cannot Substitute for Antimicrobial Agent-38 in SXT Potentiation Studies


The therapeutic strategy for which Antimicrobial Agent-38 was developed is highly specific: the potentiation of trimethoprim/sulfamethoxazole (SXT) against S. aureus in thymidine-rich environments, such as infected human tissue [1]. This activity is contingent upon the compound's ability to inhibit S. aureus thymidine kinase, thereby preventing the metabolic bypass that allows the bacteria to circumvent SXT's blockade of folate synthesis [1]. Generic substitution with other TK inhibitors or broad-spectrum antibacterials is likely to fail for two critical reasons. First, many TK inhibitors are nucleoside analogs with different selectivity profiles and off-target effects, and second, their activity is often tested in standard media lacking the high thymidine levels that characterize the in vivo infection niche [1]. Only a compound with validated, quantitative activity in the specific SXT/thymidine combination assay can reliably produce the desired experimental outcome, as detailed below.

Procurement Specification: Quantitative Differentiation Data for Antimicrobial Agent-38 vs. In-Class Comparators


Comparative MIC Data for Antimicrobial Agent-38 Against MRSA and MSSA

Antimicrobial Agent-38 (compound 10) demonstrates potent inhibitory activity against both methicillin-resistant and methicillin-susceptible S. aureus strains. When combined with trimethoprim/sulfamethoxazole (SXT) in the presence of thymidine, it achieves Minimum Inhibitory Concentrations (MICs) of 32 mg/L against the MRSA strain ATCC 700699 and 64 mg/L against the non-resistant strain ATCC 29213 [1]. While the original publication does not provide direct head-to-head MIC data for other in-class TK inhibitors under identical conditions, this quantitative activity profile establishes the baseline performance for this specific compound in the target assay system.

Antimicrobial Resistance MRSA Thymidine Kinase Inhibition

Mechanism-Based Differentiation: Non-Nucleoside Scaffold for Selective Thymidine Kinase Inhibition

Antimicrobial Agent-38 was specifically selected for its non-nucleoside scaffold, a key differentiating feature from the majority of thymidine kinase inhibitors which are nucleoside analogs [1]. The virtual screening protocol employed by Zander et al. (2010) was designed to identify non-nucleoside hits to avoid the potential off-target effects and complex metabolism associated with nucleoside-based inhibitors [1]. While no direct comparative enzymatic inhibition data (e.g., Ki values) for other non-nucleoside TK inhibitors are provided in the source publication, the compound's origin in a scaffold-specific screening campaign supports its classification as a mechanistically distinct tool compound.

Drug Discovery Virtual Screening Enzyme Inhibition

Activity Profile in the Context of Clinical Thymidine Concentrations

The antimicrobial activity of trimethoprim/sulfamethoxazole (SXT) is known to be antagonized by thymidine, which is abundant in infected or inflamed human tissue [1]. Antimicrobial Agent-38 was specifically evaluated for its ability to overcome this antagonism. The reported MIC values of 32 and 64 mg/L for MRSA and MSSA, respectively, were determined in the presence of both SXT and thymidine [1]. This is a crucial distinction from standard antimicrobial susceptibility testing, which is typically performed in thymidine-free media. For instance, the activity of SXT alone is often overestimated in standard assays that do not account for the thymidine-rich in vivo environment.

Antimicrobial Susceptibility Testing In Vivo Modeling Thymidine Antagonism

Origin from a Rigorous Virtual Screening Protocol vs. Empirical Screening Hits

Antimicrobial Agent-38 emerged from a two-round, multistep virtual screening protocol that combined ligand- and structure-based approaches [1]. This is a more targeted discovery strategy compared to high-throughput empirical screening of large compound libraries. The protocol filtered a vast chemical space to identify non-nucleoside thymidine kinase inhibitors, resulting in a higher probability of identifying compounds with a genuine and defined mechanism of action [1]. This contrasts with hits identified from phenotypic screens where the molecular target may be unknown.

Computational Chemistry Hit-to-Lead Antibacterial Discovery

Recommended Procurement and Application Scenarios for Antimicrobial Agent-38 Based on Verified Evidence


Studying the Reversal of Thymidine-Induced SXT Antagonism in MRSA

Antimicrobial Agent-38 is the appropriate tool compound for any study investigating the potentiation of trimethoprim/sulfamethoxazole (SXT) activity against Staphylococcus aureus in thymidine-rich environments. This scenario is directly supported by the evidence showing its quantitative MIC values (32-64 mg/L) in combination with SXT and thymidine [1].

Probing the Biological Role of Bacterial Thymidine Kinase with a Non-Nucleoside Inhibitor

As a non-nucleoside inhibitor of S. aureus thymidine kinase, Antimicrobial Agent-38 is uniquely suited for experiments designed to dissect the enzyme's function in nucleotide salvage pathways without introducing the confounding metabolic effects of a nucleoside analog [1].

Validating Virtual Screening Hits in Antibacterial Drug Discovery Workflows

The compound serves as a valuable reference standard in computational chemistry and drug discovery programs that employ virtual screening methodologies. Its successful identification via a multistep protocol validates the utility of such approaches for discovering novel antibacterial chemotypes [1].

Investigating Alternative Strategies to Overcome Antibiotic Resistance in MRSA

Given the rising challenge of MRSA infections, Antimicrobial Agent-38 is a relevant research tool for exploring adjuvant therapies. Its mechanism—restoring the efficacy of an existing antibiotic (SXT) rather than directly killing the bacteria—represents a distinct and under-explored strategy to combat resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimicrobial agent-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.